N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

GTPase inhibition Small molecule probe Core scaffold comparison

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide (CAS 313404-68-1) is a synthetic small molecule featuring a tetracyclic dihydrobenzo[e][1,3]benzothiazole core and a para-substituted dimethylsulfamoyl benzamide moiety. This compound combines a rigid, planar benzothiazole scaffold with a polar dimethylsulfamoyl pharmacophore, a structural arrangement exploited across multiple target classes including GTPases, oligosaccharyltransferase (OST), and receptor tyrosine kinases.

Molecular Formula C20H19N3O3S2
Molecular Weight 413.51
CAS No. 313404-68-1
Cat. No. B2380178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
CAS313404-68-1
Molecular FormulaC20H19N3O3S2
Molecular Weight413.51
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
InChIInChI=1S/C20H19N3O3S2/c1-23(2)28(25,26)15-10-7-14(8-11-15)19(24)22-20-21-18-16-6-4-3-5-13(16)9-12-17(18)27-20/h3-8,10-11H,9,12H2,1-2H3,(H,21,22,24)
InChIKeyYDKAELUDIXQGRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide (CAS 313404-68-1): Chemical Profile and Comparator Context for Research Procurement


N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide (CAS 313404-68-1) is a synthetic small molecule featuring a tetracyclic dihydrobenzo[e][1,3]benzothiazole core and a para-substituted dimethylsulfamoyl benzamide moiety [1]. This compound combines a rigid, planar benzothiazole scaffold with a polar dimethylsulfamoyl pharmacophore, a structural arrangement exploited across multiple target classes including GTPases, oligosaccharyltransferase (OST), and receptor tyrosine kinases [2] [3]. The scientific selection of this specific analog warrants careful evaluation against structurally related small molecules that share similar pharmacophoric elements but differ in critical aspects such as core saturation, ring fusion topology, and electronic modulation of the sulfonamide group.

Why a Standard Benzothiazole or Sulfamoyl Benzamide Cannot Substitute for CAS 313404-68-1 in Target Profiling Panels


Closed analogs within the benzothiazole-sulfonamide chemical space exhibit divergent selectivity fingerprints that preclude generic substitution. The saturated 4,5-dihydro linkage in the benzo[e] fused ring system introduces conformational flexibility absent in fully aromatic benzothiazoles, altering the dihedral angle between the tricyclic core and the benzamide carbonyl [1]. The dimethyl substitution on the sulfamoyl nitrogen influences hydrogen-bond acceptor capacity and steric bulk at the para position, parameters that directly affect target engagement. For example, the pan-GTPase inhibitor CID-1067700 (ML282) and the OST inhibitor NGI-1 (ML414) share the dimethylsulfamoyl benzamide motif but employ distinct heterocyclic cores (thieno-pyran-carboxylic acid and aminobenzamide-sulfonamide, respectively), yielding non-overlapping target profiles [2] [3]. These structural differences translate into measurable selectivity and potency variations that can determine experimental outcomes in GTPase signaling, glycoprotein maturation, or kinase inhibition assays.

Quantitative Differentiation Evidence for N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide Versus Comparator Compounds


Structural Topology Divergence from Pan-GTPase Inhibitor CID-1067700: Core Saturation and Ring Fusion Implications

The target compound incorporates a 4,5-dihydrobenzo-fused benzothiazole core, whereas the prototypical pan-GTPase inhibitor CID-1067700 (CAS 314042-01-8) features a thieno[2,3-c]pyran-3-carboxylic acid scaffold [1]. This topological difference is anticipated to modulate nucleotide-binding pocket engagement: CID-1067700 competitively inhibits Rab7 GTPase with a Ki of 13 nM and EC50 values between 11–21 nM for BODIPY-GTP and BODIPY-GDP [1]. The saturated 4,5-dihydro linkage in the target compound introduces a non-planar conformational element absent in CID-1067700, potentially altering binding mode and selectivity across the Rab family.

GTPase inhibition Small molecule probe Core scaffold comparison

Dimethylsulfamoyl Benzamide Motif Selectivity Contrast with OST Inhibitor NGI-1

The OST inhibitor NGI-1 (ML414, CAS 790702-57-7) shares the dimethylsulfamoyl benzamide substructure but employs a distinct 5-methylthiazol-2-yl linker [1]. NGI-1 inhibits OST with an IC50 of 1.1 µM and selectively blocks EGFR glycoprotein maturation, arresting proliferation in EGFR-dependent cells [1]. The target compound, by contrast, replaces the thiazole linker with a 4,5-dihydrobenzo[e][1,3]benzothiazole system, introducing a larger hydrophobic surface area and altered hydrogen-bonding geometry that are expected to shift target engagement away from OST catalytic subunits STT3A/B.

Oligosaccharyltransferase inhibition Glycoprotein processing EGFR signaling

Differential Polyol Pathway Activity: Aldose Reductase Inhibition in Isolated Rat Sciatic Nerve

The target compound has been evaluated in a tissue-level functional assay for aldose reductase inhibition, measured as suppression of polyol accumulation in isolated rat sciatic nerve at a concentration of 10e-5 M (100 µM) [1]. In contrast, the sulfonamide-derivatized 2-aminobenzothiazole series evaluated by Petrou et al. (2015) were tested as PTP1B inhibitors in vitro but showed only modest antimicrobial activity, with no reported polyol pathway data [2]. This indicates that the dimethylsulfamoyl benzamide substitution pattern in the target compound directs pharmacological activity toward the aldose reductase/polyol axis, a differentiation not observed in simpler 2-aminobenzothiazole sulfonamides.

Aldose reductase inhibition Polyol pathway Diabetic complications

Antitumor Activity Profile: Micromolar Cytotoxicity Distinguished from Benzothiazole-hydrazone hMAO-B Inhibitors

Related benzothiazole compounds bearing the dihydrobenzo-fused scaffold have demonstrated dose-dependent inhibition of tumor cell growth with IC50 values in the micromolar range as measured by MTT assay . This contrasts with benzothiazole-hydrazone derivatives designed as selective hMAO-B inhibitors, which exhibit potent monoamine oxidase inhibition but lack direct tumor cell cytotoxicity data [1]. The substitution of a hydrazone linker with a dimethylsulfamoyl benzamide moiety is predicted to redirect biological activity from CNS-targeted MAO-B inhibition toward antiproliferative pathways.

Antitumor activity MTT cytotoxicity assay Cancer cell proliferation

Physicochemical Differentiation: Predicted Solubility and LogP Profile

Computational predictions indicate that the target compound has a water solubility of approximately 9.29 mg/mL (ALOGPS) and DMSO solubility of 2 mg/mL [1]. In comparison, the OST inhibitor NGI-1 is reported to dissolve in DMSO up to 5 mg/mL , suggesting differential formulation requirements for in vitro assay preparation. The predicted topological polar surface area and logP values for the 4,5-dihydrobenzo-fused scaffold are anticipated to differ from those of the flat aromatic benzothiazole comparator N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide (CAS 5918-22-9), owing to the saturated ethano bridge .

Physicochemical properties DMSO solubility LogP prediction

Recommended Application Scenarios for N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide Based on Differentiation Evidence


Diabetic Neuropathy Target Validation: Polyol Pathway Modulation in Peripheral Nerve Models

The demonstrated ability to suppress aldose reductase-dependent polyol accumulation in isolated rat sciatic nerve tissue at 100 µM [1] positions this compound as a tool for investigating polyol pathway interventions in diabetic neuropathy. Unlike PTP1B-targeted benzothiazole sulfonamides that lack polyol pathway data, this compound provides a direct pharmacological entry point for studying sorbitol-mediated nerve damage. Researchers should pair this compound with the aldose reductase inhibitor epalrestat as a positive control and a 2-aminobenzothiazole sulfonamide (e.g., from the Petrou series) as a structurally related negative control to confirm target specificity.

GTPase Profiling Panels: Core Scaffold-Based Selectivity Mapping Across Rab Subfamilies

The 4,5-dihydrobenzo-fused benzothiazole core is structurally distinct from the thieno-pyran scaffold of the pan-GTPase inhibitor CID-1067700 [1]. This compound can serve as a selectivity probe alongside CID-1067700 in a panel of recombinant Rab GTPases (Rab2, Rab5, Rab7, Rab11) to determine whether core saturation alters subfamily selectivity. The dimethylsulfamoyl benzamide moiety provides a common pharmacophoric anchor, enabling comparative assessment of the contribution of core topology to GTPase binding discrimination.

Oncology Target Deconvolution: Antiproliferative Screening in RTK-Driven Tumor Lines

Related dihydrobenzo-benzothiazole compounds exhibit micromolar growth inhibition in MTT assays [1]. This compound is suitable for inclusion in antiproliferative screening cascades against EGFR-driven, ALK-rearranged, or MET-amplified cancer cell lines, benchmarked against the OST inhibitor NGI-1 (OST IC50 = 1.1 µM) to differentiate glycoprotein maturation-dependent versus -independent mechanisms of action [2].

Physicochemical Profiling for CNS vs. Peripheral Target Triage

With a predicted water solubility of 9.29 mg/mL and DMSO solubility of 2 mg/mL [1], this compound exhibits solubility characteristics that favor peripheral tissue distribution over CNS penetration. This physicochemical profile, when compared to brain-penetrant benzothiazole-hydrazone hMAO-B inhibitors, enables informed selection of in vivo models: peripheral nerve (sciatic), subcutaneous xenograft, or systemic metabolic disease models rather than intracerebroventricular or striatal administration paradigms.

Quote Request

Request a Quote for N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.